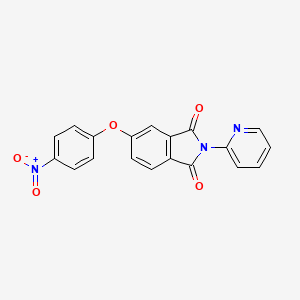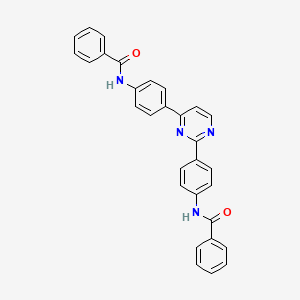![molecular formula C22H26ClN3O5S B3459652 ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B3459652.png)
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
Vue d'ensemble
Description
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperazine ring, a benzoic acid derivative, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzoic Acid Derivative: The benzoic acid derivative can be introduced through a Friedel-Crafts acylation reaction, where the piperazine ring reacts with a benzoic acid chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzoic acid derivative with a sulfonyl chloride in the presence of a base.
Final Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzoic acid derivative.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction can yield amines and alcohols.
Substitution: Substitution reactions can introduce various functional groups, such as halides and nitro groups, onto the aromatic rings.
Applications De Recherche Scientifique
ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The piperazine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 4-(4-{N-[(4-BROMOPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-{N-[(4-METHYLPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}BENZOYL)PIPERAZINE-1-CARBOXYLATE lies in its specific substitution pattern and the presence of the chlorophenyl group. This substitution can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity compared to its analogs.
Propriétés
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-3-31-22(28)25-14-12-24(13-15-25)21(27)18-6-10-20(11-7-18)26(32(2,29)30)16-17-4-8-19(23)9-5-17/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLANXSSOZSTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(12,12-dimethyl-3-oxo-5-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-4-nitrobenzamide](/img/structure/B3459569.png)
![4-{[1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3459576.png)
![N-(2-methoxyphenyl)-2-{4-[(2-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3459581.png)
![N-(2-hydroxyphenyl)-2-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3459587.png)


![6-bromo-N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3459610.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3459626.png)
![2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3459633.png)
![N-(4-chlorobenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3459639.png)
![N-(4-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3459645.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-fluorophenyl)benzamide](/img/structure/B3459680.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B3459681.png)
